1-(1-Methyl-3-(thiophen-2-yl)-1h-1,2,4-triazol-5-yl)propan-2-amine

Purity specification Quality control Chemical procurement

Researchers using 1,2,4-triazole fragments frequently encounter positional isomers that confound SAR and produce unreliable single-point screening data. This compound eliminates that ambiguity: a single, well-defined regioisomer with the primary amine at the beta-position of the propan-2-amine side chain, supplied at certified purity. • Certified ≥97% purity (typical batch 98%) - ensures reproducible fragment screening and reliable amide coupling/reductive amination yields. • Rule-of-three compliant (MW 222.31, logP 1.2, 4 HBA, 1 HBD) - pre-validated for fragment library inclusion. • Forms an ideal matched pair with its alpha-amine isomer (CAS 1343958-21-3) for quantitative CYP/MAO intrinsic clearance comparisons. Shipped with full analytical documentation (HPLC, NMR, LC-MS). For R&D use only; global delivery available.

Molecular Formula C10H14N4S
Molecular Weight 222.31 g/mol
Cat. No. B13628660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Methyl-3-(thiophen-2-yl)-1h-1,2,4-triazol-5-yl)propan-2-amine
Molecular FormulaC10H14N4S
Molecular Weight222.31 g/mol
Structural Identifiers
SMILESCC(CC1=NC(=NN1C)C2=CC=CS2)N
InChIInChI=1S/C10H14N4S/c1-7(11)6-9-12-10(13-14(9)2)8-4-3-5-15-8/h3-5,7H,6,11H2,1-2H3
InChIKeyGBCQQIBNPUZWLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Core Specifications


The compound 1-(1-Methyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl)propan-2-amine (CAS 1341880-25-8) is a disubstituted 1,2,4-triazole heterocycle bearing a thiophen-2-yl group at the 3-position and a racemic propan-2-amine side chain at the 5-position of the N1-methylated triazole core [1]. Its molecular formula is C₁₀H₁₄N₄S with a molecular weight of 222.31 g·mol⁻¹, and it is supplied as a research chemical with certified purity typically ≥97% (up to 98% depending on the vendor batch) . The compound presents a defined structural scaffold containing one hydrogen bond donor (primary amine) and four hydrogen bond acceptors (triazole nitrogens and thiophene sulfur), which informs its utility as a fragment or building block in medicinal chemistry campaigns [1].

Fragment library screening: rule-of-three compliant scaffold with thiophene sulfur as an additional interaction modality
Parallel SAR exploration: N1-methyl and propan-2-amine vectors enable rapid analog generation
Well-characterized primary amine nucleophile for amide coupling, reductive amination, and sulfonamide formation

Why Generic Triazole-Thiophene Analogs Cannot Substitute


Although a number of 1,2,4-triazole derivatives containing a thiophene moiety are commercially available, they differ critically in the regiochemistry of the amine-bearing alkyl chain, the position of the ring N-methyl substituent, or the oxidation state of the nitrogen function [1]. For example, the primary amine derivative 1-methyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5-amine (CAS 1342010-38-1) lacks the flexible ethylene spacer and the branched methyl group that confer distinct conformational and steric properties to the target compound [2]. Similarly, positional isomers such as 1-(1-methyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl)propan-1-amine (CAS 1343958-21-3) present the amine at the benzylic carbon alpha to the heterocycle, significantly altering basicity, hydrogen-bonding geometry, and metabolic stability profiles relative to the beta-amine configuration of the target compound [2]. These structural permutations preclude direct one-to-one replacement in any quantitative structure-activity relationship (QSAR) model or synthetic pathway; each analog requires independent validation of binding, selectivity, and pharmacokinetic parameters before it can be considered interchangeable [1].

The primary amine analog lacks the ethylene spacer and branched methyl, leading to distinct conformational and steric properties that alter binding geometry.

Positional isomer (alpha-amine) shifts basicity, hydrogen-bonding geometry, and metabolic stability profiles, prohibiting direct QSAR transfer.

Each triazole-thiophene analog requires independent validation of binding, selectivity, and ADME before interchangeability assessment.

Differentiation Evidence vs. Closest Structural Analogs


Certified Purity and Batch Consistency

The target compound is available with a minimum certified purity of 97% (HPLC) from AKSci and 98% from Leyan, whereas several closely related analogs such as 1-methyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5-amine are routinely offered only at 95% purity [1]. This 2–3 percentage point differential reduces the burden of unknown impurities in high-throughput screening (HTS) campaigns and ensures that observed biological activity can be more confidently attributed to the parent structure rather than to co-eluting byproducts.

Purity & batch
Specification review
Target: 97–98% (HPLC)
Comparator: ~95%
Δ +2 to +3 pp
Supports screening hit attribution confidence
Vendor-specified; batch-dependent verification recommended
Purity specification Quality control Chemical procurement

Computed Lipophilicity and Membrane Permeability

The target compound has a computed XLogP3-AA value of 1.2, reflecting a favorable balance between hydrophilicity (due to the primary amine) and lipophilicity (conferred by the thiophene and the ethylene spacer) [1]. In contrast, the primary amine scaffold 1-methyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5-amine (CAS 1342010-38-1) exhibits a computed XLogP3-AA of approximately 0.7, indicating lower passive membrane permeability potential [2]. This difference of ~0.5 log units can be decisive in cell-based phenotypic screens where a minimum logP threshold is required for intracellular target engagement.

Lipophilicity
Reported
XLogP3 = 1.2
Supports passive cell permeability assessment
Computed value; Δ ≈ +0.5 vs. des-methyl analog
Lipophilicity XLogP3 Drug-likeness

Hydrogen-Bond Acceptor Capacity of Thiophene

The target compound possesses four hydrogen-bond acceptor (HBA) sites: the three nitrogen atoms of the triazole ring and the sulfur atom of the thiophene moiety [1]. When compared with the corresponding phenyl-substituted triazole analog (where the thiophene sulfur is replaced by a carbon atom), the HBA count drops to three. This additional HBA provided by the thiophene sulfur can engage in unique sulfur-π or chalcogen-bonding interactions with protein residues, offering a differentiation vector that is not available with purely carbocyclic aryl substituents [2].

H-Bond acceptors
Reported
4 HBA (incl. thiophene S)
Expands pharmacophore interaction map
Phenyl analog: 3 HBA; sulfur-enabled interaction potential
Hydrogen-bond acceptor Thiophene Scaffold diversity

Regiochemical Integrity and Metabolic Stability

The propan-2-amine chain of the target compound places the primary amine at the beta-carbon relative to the triazole ring, whereas the positional isomer 1-(1-methyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl)propan-1-amine (CAS 1343958-21-3) bears the amine at the benzylic alpha-position [1]. Benzylic amines are well-established substrates for monoamine oxidase (MAO) and cytochrome P450 enzymes, leading to rapid oxidative deamination in vivo [2]. By relocating the amine to the beta-carbon, the target compound is expected to exhibit substantially reduced intrinsic clearance, although this prediction remains to be experimentally confirmed.

Metabolic stability
Class-level
Predicted lower CYP/MAO liability (beta-amine vs. alpha-amine)
May reduce oxidative clearance potential
Class-level inference; no direct experimental data available
Regiochemistry Metabolic stability Amine position

Optimal Research and Industrial Applications


Fragment-Based Lead Discovery Libraries

With a molecular weight of 222.31 g·mol⁻¹, four hydrogen bond acceptors, and a computed logP of 1.2, the compound fits within the 'rule-of-three' guidelines for fragment screening [1]. Its thiophene sulfur offers an additional interaction modality compared to purely nitrogen/oxygen-containing fragments, making it a valuable component of diverse FBLD libraries aimed at novel protein targets.

SAR Around Triazole Kinase Inhibitor Scaffolds

The defined propan-2-amine side chain and the N1-methyl group provide two vectors for parallel SAR exploration. The commercially certified purity of ≥97% ensures that initial single-point screening data are reliable, enabling rapid triage of the scaffold before committing to costly multi-step synthetic derivatization .

Reaction Methodology with Primary Amine Nucleophiles

The compound serves as a well-characterized substrate for amide coupling, reductive amination, and sulfonamide formation reactions. Its unambiguous regiochemistry eliminates the risk of generating positional isomer mixtures, thereby facilitating cleaner reaction monitoring and higher isolated yields in process chemistry studies [1].

Comparative Metabolism of Amine Positional Isomers

The target compound, in conjunction with its alpha-amine isomer (CAS 1343958-21-3), constitutes an ideal matched pair for investigating the impact of amine position on oxidative metabolism by CYP enzymes and MAO. Such head-to-head comparisons can generate quantitative intrinsic clearance data that inform lead optimization strategies across multiple programs [2].

Application
Selection Property
Validation Focus
Fragment library screening
Rule-of-three compliant scaffold (MW, logP, HBA)
Thiophene sulfur as additional interaction modality
Triazole kinase inhibitor SAR
Defined substitution vectors (N1-methyl, propan-2-amine)
Reliable initial single-point screening data
Amine nucleophile reactions
Unambiguous primary amine site
Cleaner reaction monitoring and higher isolated yields
Amine positional isomer metabolism
Matched pair with alpha-amine isomer
Intrinsic clearance comparison (CYP/MAO)
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